Tris(nonylphenyl) phosphite
Description
Overview of Organophosphite Compounds in Polymer Stabilization Research
Organophosphite compounds are a class of organophosphorus compounds that are widely utilized as secondary antioxidants in polymer materials. nih.gov Their primary function is to protect polymers from degradation caused by exposure to heat, light, and oxygen during processing and throughout their service life. guidechem.compishrochem.com Unlike primary antioxidants, which are typically sterically hindered phenols that act as free-radical scavengers, organophosphites function as peroxide decomposers. eupegypt.com They work by breaking down hydroperoxides, which are harmful intermediates formed during the degradation of polymers, into stable, non-radical products. eupegypt.comaston.ac.uk This action prevents the chain scission and cross-linking reactions that lead to the deterioration of the physical and aesthetic properties of the polymer. google.comjustia.com
The effectiveness of organophosphite antioxidants is often enhanced when used in combination with primary antioxidants, creating a synergistic effect that provides comprehensive protection against oxidative degradation. nih.govvestachem.comvinatiorganics.com This combined approach addresses both the initial formation of free radicals and the subsequent decomposition of hydroperoxides, leading to improved long-term stability. eupegypt.com The versatility of organophosphites allows for the strategic modification of their functional groups, enabling the development of antioxidants with higher molecular weights for improved stability, resistance to hydrolysis, and thermal resistance. nih.gov
Historical Context and Evolution of Tris(nonylphenyl) Phosphite (B83602) as a Polymer Additive
Tris(nonylphenyl) phosphite (TNPP) has a long history of use as a cost-effective and high-purity stabilizer in a wide array of polymers. google.comvestachem.com Its journey as a polymer additive is closely linked to the growth of the plastics and rubber industries, particularly in the mid-20th century. The need for effective stabilizers became increasingly apparent as polymers like polyethylene (B3416737), polypropylene (B1209903), and polyvinyl chloride (PVC) found widespread commercial application. vestachem.comgrandviewresearch.com
Initially, simple phosphites were among the early antioxidants explored for polymer stabilization. researchgate.net Over time, more complex structures like TNPP were developed to offer improved performance and compatibility with various polymer systems. google.com TNPP became a standard choice, particularly for synthetic rubber products, where it was incorporated into aqueous latexes to prevent oxidation and color degradation during processing and drying. google.comjustia.com
The evolution of TNPP's use has also been shaped by processing requirements and regulatory considerations. For instance, efforts have been made to improve its hydrolytic stability, as the reaction with moisture can lead to the formation of less effective di-substituted phosphites. google.com Additives like amines have been used to enhance this stability, although their application can be limited in certain contexts, such as food contact materials. google.comjustia.com More recently, concerns over the hydrolysis of TNPP leading to the formation of nonylphenol, a substance with potential environmental and health implications, have driven further research and the development of alternative stabilizers. useforesight.iofood.gov.uk Despite these challenges, TNPP remains a significant process stabilizer in many thermoplastic applications due to its effectiveness and economic advantages. grandviewresearch.com
Interactive Data Table: Key Properties of this compound
| Property | Value |
| Chemical Formula | C45H69O3P |
| CAS Number | 26523-78-4 |
| Appearance | Clear, pale yellow viscous liquid |
| Specific Gravity (at 25 °C) | 0.985 – 0.996 |
| Refractive Index (at 25 °C) | 1.526 – 1.530 |
| Phosphorus Content (%) | 3.9 – 4.3 |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972) |
Structure
2D Structure
Properties
IUPAC Name |
tris(2-nonylphenyl) phosphite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69O3P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)46-49(47-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)48-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKLOLBTFWFKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872463 | |
| Record name | Tri(o-nonylphenyl) phosphite | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS VISCOUS LIQUID. | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
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Boiling Point |
>300 °C, OECD Guideline 103 (Boiling point/boiling range), has an onset of degradation at 322 °C under nitrogen | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
207 °C (405 °F) - closed cup, 207 °C c.c. | |
| Details | Sigma-Aldrich; Material Safety Data Sheet for Tris(nonylphenyl) phosphite, Product Number: 441805, Version 4.7 (Revision Date 01/08/2015). Available from, as of August 18, 2015: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | Tris(nonylphenyl)phosphite | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Sigma-Aldrich; Material Safety Data Sheet for Tris(nonylphenyl) phosphite, Product Number: 441805, Version 4.7 (Revision Date 01/08/2015). Available from, as of August 18, 2015: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
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Solubility |
In water, <0.6 mg/L at 24 °C, pH 7 (OECD Guideline 105 (Water Solubility)), In water, <0.05 mg/L (indirect solubility method), In water, 6.9X10-7 mg/L at 25 °C (fragment estimation), Solubility in water, g/100ml: 4.1 | |
| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.11. Nov, 2012. Available from, as of Oct 14, 2015: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
| Record name | Tris(nonylphenyl)phosphite | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.11. Nov, 2012. Available from, as of Oct 14, 2015: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
0.98 g/cu cm at 20 °C, Relative density (water = 1): 0.98 | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
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Vapor Pressure |
0.058 Pa at 25 °C (0.000435 mm Hg), extrapolated from measured data at higher temperatures, Vapor pressure, Pa at 25 °C: 0.058 | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
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| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
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Impurities |
Chlorine, Di(nonylphenyl)phenylphosphite (CAS 25417-08-7); Typical concentration (% w/w): 0.05% w/w., Phenol (CAS 108-95-2); Typical concentration (% w/w): < 0.1% w/w., Nonylphenol (CAS 25154-52-3); Typical concentration (% w/w): < 5% w/w. | |
| Details | European Chemicals Agency; Proposal for Harmonized Classification and Labeling, Tris(nonylphenyl)phosphite (26523-78-4). Available from, as of September 25, 2015: https://echa.europa.eu/documents/10162/a78f34cd-dac8-42d0-b515-c5df6aa77d25 | |
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Color/Form |
Clear liquid | |
CAS No. |
16784-72-8, 26523-78-4 | |
| Record name | Phenol, 2-nonyl-, 1,1′,1′′-phosphite | |
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| Record name | Tri(o-nonylphenyl) phosphite | |
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| Record name | Nonylphenyl phosphite (3:1) | |
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| Record name | Phenol, 2-nonyl-, 1,1',1''-phosphite | |
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| Record name | TRI(O-NONYLPHENYL) PHOSPHITE | |
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| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
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Melting Point |
6 °C (pour point), OECD Guideline 102 (Melting point / Melting Range) | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Synthesis Pathways of Tris Nonylphenyl Phosphite
Reaction Mechanisms in Tris(nonylphenyl) Phosphite (B83602) Synthesis
The synthesis of TNPP is a multi-step process involving specific reactants and reaction conditions to ensure a high-purity final product.
Nonylphenol and Phosphorus Trichloride (B1173362) Reactions
The primary method for synthesizing Tris(nonylphenyl) phosphite involves the reaction of nonylphenol with phosphorus trichloride. tandfonline.comsmolecule.com This reaction is a non-elementary, exothermic process. tandfonline.com The mechanism is characterized as a series-parallel reaction; it is in series concerning phosphorus trichloride and parallel with respect to nonylphenol. tandfonline.comresearchgate.net
The reaction proceeds through a stepwise esterification where the three chlorine atoms on phosphorus trichloride are sequentially replaced by nonylphenol molecules. tandfonline.comsmolecule.com This creates stable intermediates that can significantly impact the final yield of TNPP. tandfonline.com Due to the highly exothermic nature of the reaction, controlled, dropwise addition of phosphorus trichloride is necessary to manage the heat of reaction and prevent runaway conditions. tandfonline.comresearchgate.net
Advanced Synthetic Approaches and Process Optimization for this compound
To meet industrial demands for high-purity TNPP, advanced synthetic approaches and process optimization techniques have been developed.
High-Yield and High-Efficiency Synthesis Techniques
Another advanced technique for purifying the final product and thus improving the effective yield of high-purity TNPP is thin-film distillation. google.comjustia.com This method is particularly effective at removing unreacted excess nonylphenol from the final product. google.com
Control of By-product Formation and Impurity Reduction
The synthesis of TNPP can result in several by-products and impurities, including unreacted nonylphenol and residual chlorides from phosphorus trichloride and the HCl by-product. smolecule.comgoogle.com The presence of these impurities can affect the final product's quality and performance characteristics. google.com
Using an excess of nonylphenol during the synthesis not only increases the reaction rate but also unexpectedly reduces the amount of residual chloride and lowers the final acid number of the TNPP product. google.comjustia.com Post-reaction neutralization washes, for example with a 5% sodium bicarbonate solution, can effectively reduce chloride levels from around 500 ppm to below 100 ppm. smolecule.com
Furthermore, thin-film distillation is a crucial step in reducing impurities. This technique can lower the residual nonylphenol content to 0.1 weight percent or less and the residual chloride level to 90 ppm or less, resulting in a product with an acid number of 0.1 or less. google.comjustia.comnih.gov
Influence of Reaction Conditions on Product Purity and Structure
The conditions under which the synthesis of TNPP is carried out have a significant impact on the purity and structure of the final product.
Table 1: Influence of Reaction Parameters on TNPP Synthesis
| Parameter | Condition | Effect | Citation |
| Temperature | Initial addition of PCl₃ at lower temperatures | Controls the highly exothermic reaction and the formation of intermediates. | tandfonline.com |
| Reaction temperatures of 100–110°C | Optimal range to accelerate HCl volatilization while minimizing PCl₃ decomposition. | smolecule.com | |
| Reaction temperature up to 130°C | Sufficient to liberate HCl formed during the reaction. | google.comjustia.comnih.gov | |
| Evaporation temperature of 150°C to 250°C | Preferred range for removing excess nonylphenol via thin-film distillation. | google.comjustia.comnih.gov | |
| Pressure | Vacuum stripping at 50–100 mmHg | Removes trapped HCl, achieving final chloride concentrations of 20–50 ppm. | smolecule.com |
| Thin-film distillation under high vacuum (0.01-5 mm Hg) | Effectively removes excess nonylphenol. | google.comjustia.com | |
| Reactant Ratio | >5% excess nonylphenol | Leads to faster reaction times and lower acid numbers. | google.com |
| 6% or greater excess nonylphenol | Forces the reaction to completion. | google.com | |
| By-product Removal | Nitrogen sparging | Removes HCl and increases yield. | tandfonline.com |
The careful control of these parameters is essential for producing high-purity this compound that meets the stringent requirements for its industrial applications. The interplay between temperature, pressure, and reactant concentrations directly influences the reaction kinetics and the equilibrium, thereby determining the final product's purity and structural integrity. tandfonline.comsmolecule.comgoogle.com
Comparative Analysis of this compound Synthesis with Other Phosphite Antioxidants
The synthesis of phosphite antioxidants can be broadly categorized based on the phosphorus-containing starting material, most commonly phosphorus trichloride, phosphorus-containing esters (via transesterification), or white phosphorus. nih.govresearchgate.net A comparative analysis of the synthesis of this compound (TNPP) with other commercially significant phosphite antioxidants reveals variations in starting materials, reaction conditions, and process complexity, which are dictated by the desired structure and properties of the final product.
The most prevalent industrial method for producing aryl phosphite antioxidants, including TNPP, involves the reaction of phosphorus trichloride (PCl₃) with a corresponding phenol (B47542) or alcohol. vinatiorganics.com The synthesis of TNPP is a direct esterification where nonylphenol reacts with PCl₃. researchgate.net This reaction is a non-elementary, series-parallel process where the three chlorine atoms on PCl₃ are substituted sequentially by nonylphenol. researchgate.net To achieve a high yield and a product with low residual acidity and chloride content, an excess of nonylphenol (typically 4-8% by weight) is used to drive the reaction to completion. google.comjustia.com The reaction is highly exothermic, requiring controlled addition of PCl₃ and temperature management, with reaction temperatures often ranging from 75°C up to 150-160°C. researchgate.netgoogle.com A crucial post-reaction step involves the removal of hydrogen chloride (HCl) byproduct and the purification of the final product, often through techniques like thin film distillation under vacuum, to eliminate unreacted nonylphenol. google.comsmolecule.com
The synthesis of other triaryl phosphites, such as Triphenyl phosphite (TPP), follows a very similar pathway, reacting phenol with PCl₃. researchgate.net Likewise, the widely used sterically hindered phosphite, Tris(2,4-di-tert-butylphenyl)phosphite, is synthesized by reacting 2,4-di-tert-butylphenol (B135424) with PCl₃. bdmaee.net The primary difference in these syntheses lies in the specific phenolic starting material used and potentially slight adjustments in reaction conditions to accommodate the reactivity and physical properties of the specific phenol.
In contrast, the synthesis of more complex, high-molecular-weight phosphites, such as those based on pentaerythritol (B129877) like bis(2,6-di-tert-butyl-4-methylphenyl) pentaerythritol diphosphite, involves a multi-step process. google.com Although it can be performed in a "one-pot" synthesis, the reaction proceeds in stages. First, pentaerythritol reacts with phosphorus trichloride to form a pentaerythritol dichlorophosphite (B8498940) intermediate. This intermediate is then reacted with a hindered phenol (e.g., 2,6-di-tert-butyl-4-methylphenol) to yield the final product. google.com This represents a more complex pathway compared to the direct, one-step esterification of TNPP.
Another distinct synthetic route is transesterification, which avoids the use of phosphorus trichloride directly with the final phenolic component. For instance, bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite has been synthesized by the reaction of 2,6-di-tert-butyl-4-(3-hydroxyproyl)phenol with dibutyl phosphite. tandfonline.comtandfonline.com This method utilizes a pre-existing phosphite ester and exchanges the alkoxy groups, offering an alternative pathway that can be advantageous for synthesizing specific structures.
The following table provides a comparative overview of the synthesis methodologies for TNPP and other selected phosphite antioxidants.
| Feature | This compound (TNPP) | Triphenyl phosphite (TPP) | Tris(2,4-di-tert-butylphenyl)phosphite | Bis(2,6-di-tert-butyl-4-methylphenyl) pentaerythritol diphosphite |
| Primary Synthesis Route | Direct Esterification | Direct Esterification | Direct Esterification | Two-step, one-pot Esterification |
| Phosphorus Source | Phosphorus Trichloride (PCl₃) | Phosphorus Trichloride (PCl₃) | Phosphorus Trichloride (PCl₃) | Phosphorus Trichloride (PCl₃) |
| Alcohol/Phenol Source(s) | Nonylphenol | Phenol | 2,4-di-tert-butylphenol | Pentaerythritol & 2,6-di-tert-butyl-4-methylphenol |
| Key Reactant Strategy | Excess Nonylphenol (4-8%) used to drive reaction. google.comjustia.com | Slight excess of Phenol (8-10%) used. researchgate.net | Use of excess hindered phenol under catalytic conditions. researchgate.net | Stoichiometric control over two stages. google.com |
| Byproduct | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |
| Catalyst | Generally self-catalyzed or uses an organic catalyst. smolecule.comnih.gov | Typically uncatalyzed or uses a catalyst like tripropylamine. researchgate.net | Often uses a catalyst (e.g., quaternary ammonium (B1175870) salt). google.com | Tripropylamine or other tertiary amines used as catalyst and acid scavenger. google.com |
| Purification Method | Thin Film Distillation under vacuum to remove excess nonylphenol. google.comsmolecule.com | Nitrogen sparging to remove HCl; distillation. researchgate.net | Crystallization. researchgate.net | Washing with a solvent like isopropanol. google.com |
| Reaction Complexity | Single-step, series-parallel reaction. researchgate.net | Single-step reaction. researchgate.net | Single-step reaction. | Two-step reaction (intermediate formation). google.com |
Mechanistic Investigations of Tris Nonylphenyl Phosphite As a Stabilizer and Antioxidant
Primary Mechanisms of Antioxidant Action
The antioxidant capabilities of Tris(nonylphenyl) phosphite (B83602) are rooted in two primary chemical pathways: the decomposition of hydroperoxides, which prevents chain scission in polymers, and the direct scavenging of free radicals that propagate degradation.
Hydroperoxide Decomposition via One-Electron Transfer
A principal function of TNPP as a secondary antioxidant is the neutralization of hydroperoxides (ROOH). acs.orgresearchgate.net These species are formed during the oxidative degradation of polymers and can lead to the cleavage of the polymer backbone, compromising the material's mechanical properties. vinatiorganics.comnih.gov TNPP effectively decomposes these detrimental compounds through a non-radical, ionic mechanism. cnrs.fr
The core reaction involves a one-electron transfer process where the phosphite ester stoichiometrically reduces the hydroperoxide. vinatiorganics.com In this reaction, the trivalent phosphorus atom in Tris(nonylphenyl) phosphite is oxidized to its pentavalent state, forming a stable phosphate (B84403) species, while the hydroperoxide is reduced to a harmless alcohol. vinatiorganics.comchempoint.com This sacrificial mechanism efficiently removes hydroperoxides from the system before they can inflict further damage on the polymer matrix. vinatiorganics.com
| Reactants | Products | Mechanism |
| This compound (P(OR)₃) + Hydroperoxide (R'OOH) | Tris(nonylphenyl) phosphate (P(O)(OR)₃) + Alcohol (R'OH) | One-electron transfer; Oxidation of phosphite to phosphate and reduction of hydroperoxide to alcohol. vinatiorganics.com |
Free Radical Scavenging Capabilities
In addition to its role as a hydroperoxide decomposer, this compound also exhibits capabilities as a free radical scavenger. vinatiorganics.comguidechem.com Oxidative degradation is a radical-chain process, and TNPP can intervene by directly capturing free radicals that are formed. vinatiorganics.comgoogle.com
Certain hindered aryl phosphites, a category to which TNPP belongs, can function as chain-breaking primary antioxidants. acs.orgresearchgate.net This action involves the reduction of highly reactive peroxyl (ROO•) and alkoxyl (RO•) radicals. researchgate.net The reaction with these radicals can lead to the release of hindered aryloxyl radicals, which are relatively stable and can subsequently terminate the radical chain oxidation process. acs.orgresearchgate.net It is noted, however, that at ambient temperatures, the chain-breaking activity of aryl phosphites is generally lower than that of hindered phenolic antioxidants. acs.orgresearchgate.net
Synergistic Stabilization Mechanisms with Co-additives
The performance of this compound is often significantly enhanced when used in combination with other types of stabilizers. These synergistic systems provide more robust protection against degradation than any single additive could achieve on its own. vinatiorganics.com
Interaction with Phenolic Antioxidants for Enhanced Performance
A classic and highly effective stabilization strategy involves the combination of phosphites with hindered phenolic antioxidants. vinatiorganics.comvestachem.comamfine.com This pairing exhibits a strong synergistic effect. nih.govnih.gov Phenolic antioxidants are primary antioxidants that function by donating a hydrogen atom to chain-propagating free radicals, thereby terminating them. vinatiorganics.comvinatiorganics.com In this process, the phenolic antioxidant is converted into a phenoxyl radical, which is a less reactive, spent form. vinatiorganics.com
This compound can regenerate the "spent" phenolic antioxidant. vinatiorganics.com The phosphite donates an electron to the oxidized form of the phenol (B47542) (such as a quinone), restoring its original, active state and allowing it to scavenge more free radicals. vinatiorganics.com This cyclic process extends the effective lifetime of the phenolic antioxidant, leading to superior long-term stability of the polymer. vinatiorganics.com
| Stabilizer System | Component 1 Role | Component 2 Role | Synergistic Outcome |
| TNPP + Phenolic Antioxidant | Phenolic Antioxidant (Primary): Donates a hydrogen atom to scavenge free radicals, becoming deactivated. vinatiorganics.comvinatiorganics.com | TNPP (Secondary): Decomposes hydroperoxides and regenerates the deactivated phenolic antioxidant by donating an electron. vinatiorganics.com | Enhanced and extended antioxidant protection; improved overall stability of the polymer material. vestachem.comnih.gov |
Combined Effects with Hindered Amine Light Stabilizers (HALS)
Combinations of phosphites and Hindered Amine Light Stabilizers (HALS) can also result in synergistic protective effects against both thermal and photo-oxidative degradation of polymers. acs.orgcnrs.fr HALS function through a complex, regenerative cycle known as the Denisov cycle. wikipedia.orgfrontiersin.org In this process, the HALS are oxidized to nitroxide radicals, which are highly efficient at trapping the alkyl polymer radicals (R•) that propagate degradation. wikipedia.orgfrontiersin.org
The interaction between phosphites and HALS can lead to enhanced stabilization performance. Studies have shown that the level of synergism is dependent on the specific chemical structures of both the phosphite and the HALS, as well as their molar ratio in the formulation. cnrs.fr In some cases, molecules that contain both HALS and phosphite functionalities within the same structure, known as HALS-phosphites, have demonstrated even higher efficiency than simple additive mixtures. acs.orgcnrs.fr However, it is important to note that antagonism can occur, particularly in the presence of acidic compounds, where HALS might undesirably accelerate the homolytic (radical-forming) decomposition of hydroperoxides. researchgate.net
Influence of Molecular Structure and Substituent Effects on Phosphite Activity
The antioxidant efficacy of a phosphite stabilizer is intrinsically linked to its molecular structure. acs.orgresearchgate.net The general structure of a phosphite antioxidant is P(OR)₃, where the 'R' groups are organic substituents. vinatiorganics.com The electronic and steric characteristics of these substituent groups significantly influence the phosphite's reactivity, stability, and compatibility with the polymer matrix. researchgate.netvinatiorganics.com
For this compound, the bulky nonylphenyl groups attached to the phosphorus atom impart a high degree of steric hindrance. google.com This steric bulk plays a crucial role in the compound's properties. For instance, steric hindrance generally enhances the hydrolytic stability of the phosphite, making it more resistant to degradation by moisture. researchgate.netgoogle.com
However, this same steric hindrance can also affect its antioxidant reactivity. Research has shown that the efficiency of phosphites in decomposing hydroperoxides generally decreases with increasing steric bulk and electron-withdrawing ability of the substituents. researchgate.net
| Phosphite Type | General Reactivity in Hydroperoxide Decomposition | Influence of Structure |
| Phosphonites | Highest | Less steric hindrance, higher reactivity. acs.orgresearchgate.net |
| Alkyl phosphites | High | acs.orgresearchgate.net |
| Aryl phosphites | Moderate | acs.orgresearchgate.net |
| Hindered aryl phosphites (e.g., TNPP) | Lower | Increased steric hindrance reduces reactivity towards hydroperoxides but can improve hydrolytic stability. acs.orgresearchgate.net |
Comparative Studies with Hindered Aryl Phosphites
Hindered aryl phosphites, as a class, are characterized by bulky alkyl substituents on the phenyl rings. These bulky groups are crucial for the stabilizer's performance, influencing its compatibility with the polymer matrix, volatility, and resistance to hydrolysis. A key comparative compound is Tris(2,4-di-tert-butylphenyl)phosphite (TDBP), a solid phosphite known for its high performance and excellent hydrolytic stability. researchgate.netnih.gov
Research indicates that the specific structure of the phosphite has a significant impact on its stabilizing performance. For instance, in studies comparing various phosphorus-based antioxidants, phosphonites have been shown to exhibit superior antioxidant performance and thermal stability compared to phosphites like TDBP, attributed to higher phosphorus content and the presence of a P-C bond. plaschina.com.cn While TNPP is a liquid, which can be advantageous for dosing and dispersion in certain processes, TDBP is a solid, which can be preferable in other applications to avoid issues like blooming. songwon.comtappi.org
The hydrolytic stability is a critical parameter for phosphite antioxidants. Studies have suggested that TDBP possesses a higher hydrolytic stability compared to TNPP. researchgate.net This difference is attributed to the greater steric hindrance provided by the tert-butyl groups in the ortho and para positions on the phenyl ring of TDBP, as compared to the nonyl group on TNPP. researchgate.net
| Property | This compound (TNPP) | Tris(2,4-di-tert-butylphenyl)phosphite (TDBP) | Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonite (P-EPQ) |
|---|---|---|---|
| Physical Form | Liquid tappi.orgsigmaaldrich.com | Solid nih.gov | Solid |
| Key Feature | Good compatibility in polyolefins; cost-effective. songwon.comtappi.org | Excellent hydrolytic and thermal stability. researchgate.netnih.gov | Superior antioxidant performance and thermal stability. plaschina.com.cn |
| Hydrolytic Stability | Good | Excellent researchgate.net | High |
| Primary Application | General purpose stabilization in LLDPE, PVC, rubber. nih.gov | High-performance applications requiring high stability. nih.gov | Demanding applications requiring superior protection. plaschina.com.cn |
Role of Steric Hindrance in Degradation Pathways
The primary degradation pathway for phosphite antioxidants is hydrolysis, a reaction with water that cleaves the phosphorus-oxygen bonds, ultimately leading to the formation of phosphorous acid and the corresponding phenol. In the case of TNPP, this degradation product is nonylphenol. nih.gov The rate of this degradation is significantly influenced by the molecular structure of the phosphite, particularly by the degree of steric hindrance around the central phosphorus atom.
Steric hindrance refers to the spatial arrangement of bulky groups within a molecule that impedes the approach of reacting species. In hindered aryl phosphites like TNPP, the large nonylphenyl groups act as a protective shield around the phosphorus atom. For hydrolysis to occur, a water molecule must perform a nucleophilic attack on the electron-deficient phosphorus center. The bulky nature of the aryl groups physically obstructs this approach, thereby increasing the activation energy required for the reaction and slowing the rate of hydrolysis. nih.govfrontiersin.org
Studies on the hydrolysis of various phosphorus esters have consistently demonstrated that an increase in steric hindrance leads to a significant decrease in the reaction rate. nih.gov For example, phosphinates with bulky di-tert-butyl groups have been found to hydrolyze hundreds of times slower than those with smaller diisopropyl groups. nih.gov This principle directly applies to aryl phosphites. The enhanced resistance to hydrolysis of highly substituted phosphites, such as TDBP compared to TNPP, is a direct consequence of the more effective steric shielding provided by the two tert-butyl groups on each phenyl ring. researchgate.net This superior hydrolytic stability is a key factor in their preference for applications where contact with moisture or steam is expected.
The mechanism can be summarized as follows:
Nucleophilic Attack: A water molecule approaches the phosphorus atom of the phosphite.
Steric Shielding: The bulky nonylphenyl groups hinder the optimal trajectory for the water molecule to attack the phosphorus atom.
Reduced Reaction Rate: This steric impediment reduces the frequency and success of nucleophilic attacks, resulting in a significantly lower rate of hydrolysis compared to less hindered or unhindered phosphites.
This inherent stability is crucial for the effectiveness of the antioxidant, as premature degradation would consume the stabilizer before it can perform its primary function of protecting the polymer during processing.
Kinetic Studies of this compound Reactions in Polymer Matrices
The primary role of this compound as a secondary antioxidant in polymer matrices is to decompose hydroperoxides (ROOH) that are formed during the initial stages of thermo-oxidative degradation. This action is crucial because hydroperoxides are unstable and can break down into highly reactive radicals (RO• and •OH), which initiate and propagate chain reactions leading to polymer degradation. vinatiorganics.com
The key stabilizing reaction is the non-radical decomposition of hydroperoxides by the phosphite ester. In this reaction, the trivalent phosphorus atom (P⁺³) in TNPP is oxidized to its pentavalent state (P⁺⁵), forming a stable phosphate ester, while the hydroperoxide is reduced to a non-reactive alcohol (ROH). vinatiorganics.comresearchgate.net
Kinetic studies focus on understanding the rate at which this stabilizing reaction occurs within a specific polymer matrix. The rate of consumption of the phosphite antioxidant is a key parameter in evaluating its efficiency. Studies have shown that the consumption rate is highly dependent on the chemical structure of the phosphorus stabilizer. For instance, within a polyethylene (B3416737) matrix, phosphonites are consumed more rapidly than phosphites, which in turn are consumed more rapidly than phosphines. researchgate.net
The stabilizing effect is also concentration-dependent, with an increase in the concentration of the phosphite leading to more efficient inhibition of thermal oxidation in polymers like polypropylene (B1209903). researchgate.net Kinetic investigations are often performed during processing (e.g., multiple extrusions) or under accelerated aging conditions (e.g., oven aging at elevated temperatures). researchgate.netresearchgate.net The concentration of the antioxidant and its oxidized products over time can be monitored using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy or High-Performance Liquid Chromatography (HPLC). researchgate.netmmu.ac.uk
While specific rate constants for the reaction of TNPP with hydroperoxides in various polymer matrices are not extensively published, the kinetic behavior is governed by several factors:
| Factor | Influence on Reaction Rate |
|---|---|
| Temperature | Increases the reaction rate, consistent with Arrhenius kinetics. Higher processing temperatures lead to faster consumption of the antioxidant. |
| Hydroperoxide Concentration | The rate is dependent on the concentration of hydroperoxides formed in the polymer. Higher concentrations lead to faster phosphite consumption. |
| TNPP Concentration | Higher initial concentration of TNPP leads to a greater overall stabilizing effect and influences the rate of protection. researchgate.net |
| Polymer Matrix | The type of polymer (e.g., polypropylene, polyethylene) affects the diffusion rates of both the antioxidant and oxygen, as well as the rate of hydroperoxide formation, thus influencing the overall kinetics. |
| Oxygen Availability | Oxygen is required for the formation of hydroperoxides, the primary species with which TNPP reacts. |
Applications and Performance in Polymer Systems and Materials Science
Role as a Process Stabilizer in Thermoplastic Polymers
Polyolefin Stabilization (Polyethylene, Polypropylene (B1209903), LLDPE, HDPE)
In the stabilization of polyolefins, including polyethylene (B3416737) (PE), polypropylene (PP), linear low-density polyethylene (LLDPE), and high-density polyethylene (HDPE), TNPP is a widely used and effective process stabilizer. guidechem.comnih.govuseforesight.io It offers an excellent balance of performance and cost-effectiveness, particularly in LLDPE, where it demonstrates good compatibility. songwon.comtappi.org The stabilization package for polyolefins often combines a hindered phenol (B47542) with a phosphite (B83602) like TNPP to protect the polymer's molecular structure during melt conversion. songwon.com This combination is crucial for preventing discoloration and degradation during processing. pmarketresearch.com Base stabilization is necessary to protect polyolefins from degradation during melt processing and subsequent conversion. tappi.org
Poly(vinyl chloride) (PVC) Stabilization
Tris(nonylphenyl) phosphite is heavily utilized in Poly(vinyl chloride) (PVC) processing. pmarketresearch.com In PVC formulations, it acts as a secondary heat stabilizer and chelating agent, often in conjunction with mixed metal stabilizers. nbinno.comgalatachemicals.com Its role is to guard against thermal degradation during high-temperature manufacturing processes like extrusion and calendaring, which is particularly important for rigid profiles used in construction. pmarketresearch.com The addition of TNPP helps to maintain the transparency and initial color of PVC products and prevents embrittlement, which is critical for applications like flexible films for packaging and medical devices. pmarketresearch.comgalatachemicals.com
Engineering Plastics Stabilization (ABS, Polycarbonates)
The application of TNPP extends to engineering plastics such as Acrylonitrile-Butadiene-Styrene (ABS) and polycarbonates. galatachemicals.com In these materials, it provides essential protection against thermal degradation and oxidation. For ABS, which can be susceptible to thermochemical scission of butadiene bonds, stabilizers are crucial for maintaining mechanical properties and stability. mdpi.com TNPP helps improve the thermal stability of ABS and ABS/PP blends. zenodo.orgmdpi.com In polycarbonates, TNPP contributes to improved processing characteristics and the durability of the end-product. nbinno.comgalatachemicals.com
Elastomers and Synthetic Rubber Stabilization
In the synthetic rubber industry, this compound is a key antioxidant used in formulations for tires and other industrial goods. pmarketresearch.comnih.gov It is incorporated into elastomers like styrene-butadiene rubber (SBR) and nitrile rubber (NBR). researchgate.netresearchgate.net Its function is to protect the polymer during compounding, extrusion, and vulcanization processes, which is critical for maintaining product performance. pmarketresearch.comgoogle.com By reacting with hydroperoxides, TNPP slows cross-linking and color degradation, which is essential for the durability and shelf-life of rubber products. google.com
Table 1: Summary of this compound's Role in Various Polymer Systems
| Polymer System | Primary Role of TNPP | Key Performance Benefits | Citations |
|---|---|---|---|
| Polyolefins (PE, PP, LLDPE, HDPE) | Process Stabilizer, Secondary Antioxidant | Protects molecular weight, maintains color, prevents degradation during melt processing. | pmarketresearch.comguidechem.comsongwon.comtappi.org |
| Poly(vinyl chloride) (PVC) | Secondary Heat Stabilizer, Chelating Agent | Prevents thermal degradation, maintains transparency and color, prevents embrittlement. | nbinno.compmarketresearch.comgalatachemicals.com |
| Engineering Plastics (ABS, PC) | Antioxidant, Process Stabilizer | Improves thermal stability, enhances processing characteristics and end-product durability. | nbinno.comgalatachemicals.comzenodo.org |
| Elastomers (SBR, NBR) | Antioxidant, Stabilizer | Protects during compounding and vulcanization, slows cross-linking, prevents color degradation. | pmarketresearch.comgoogle.comresearchgate.net |
Impact on Polymer Properties During Processing and Long-Term Use
The effectiveness of a process stabilizer like this compound is measured by its ability to preserve the inherent properties of the polymer throughout its processing and service life. Degradation can lead to significant changes in a polymer's rheological and mechanical characteristics.
Maintenance of Melt Flow Rate and Viscoelastic Properties
The melt flow index (MFI), or melt flow rate (MFR), is a critical parameter that indicates the viscosity of a polymer at a given temperature and is inversely proportional to its molecular weight. specialchem.com During polymer processing, degradation often manifests as chain scission, which reduces the polymer's average molecular weight and, consequently, increases its MFI. researchgate.net This change in viscosity can negatively impact the predictability and stability of processing operations like extrusion and injection molding. specialchem.comresearchgate.net
This compound plays a vital role in minimizing these changes. amfine.com By preventing thermo-mechanical degradation, it helps to stabilize the polymer's molecular weight. guidechem.com This stabilization ensures that the melt flow rate and viscoelastic properties of the polymer remain consistent. amfine.com Maintaining these properties is essential for processability; for instance, polymers with a low MFI (high viscosity) are favored for extrusion and blow molding because they provide higher melt strength, making it easier to control the final shape. specialchem.com Conversely, high MFI polymers are often preferred for injection molding. specialchem.com The viscoelastic behavior of a polymer melt, which combines both viscous and elastic characteristics, is crucial for designing extrusion dies and predicting flow stability. youtube.comyoutube.com TNPP's stabilizing action helps to prevent undesirable alterations in these properties, leading to improved productivity and higher quality final products. youtube.com
Table 2: Impact of TNPP on Key Polymer Properties During Processing
| Property | Impact of Degradation (Without Stabilizer) | Effect of this compound (TNPP) | Citations |
|---|---|---|---|
| Melt Flow Rate (MFR) / Melt Flow Index (MFI) | Uncontrolled increase due to polymer chain scission and molecular weight reduction. | Stabilizes MFR/MFI by minimizing molecular weight changes. | amfine.comspecialchem.comresearchgate.net |
| Viscosity | Significant decrease as molecular weight is reduced, leading to processing inconsistencies. | Maintains melt viscosity, ensuring consistent flow behavior and processability. | amfine.comresearchgate.net |
| Viscoelasticity | Altered elastic and viscous responses, potentially causing flow instabilities and defects. | Preserves the intended viscoelastic properties, aiding in process control and product quality. | youtube.comresearchgate.net |
| Color | Yellowing or discoloration due to the formation of chromophoric degradation products. | Reduces discoloration by inhibiting oxidative degradation pathways. | amfine.compmarketresearch.comgalatachemicals.com |
Influence on Polymer Molecular Weight Stability (Chain Extension/Scission)
This compound (TNPP) plays a crucial role in stabilizing the molecular weight of polymers during melt processing by counteracting degradation mechanisms. Phosphites, including TNPP, can function as chain extenders, which is particularly valuable for polyesters like polylactic acid (PLA) and poly(ethylene terephthalate) (PET) that are susceptible to thermo-oxidative and hydrolytic degradation. researchgate.netresearchgate.net During processing, high temperatures can cause polymer chains to break, a process known as chain scission, leading to a decrease in molecular weight and a corresponding loss of mechanical properties. chemrxiv.org
Triaryl phosphites like TNPP can mitigate this by reacting with the terminal groups of degraded polymer chains, effectively linking them and restoring molecular weight. researchgate.netresearchgate.net For instance, in PLA, TNPP has been shown to function as a processing aid that stabilizes the polymer's molecular weight during melt extrusion. researchgate.net Similarly, related phosphites like triphenyl phosphite (TPP) have been investigated as chain extenders for PET, where they react with the carboxyl and hydroxyl end groups of the polyester (B1180765) chains. researchgate.net This reaction leads to an increase in melt viscosity, which is indicative of an increase in molecular weight due to the formation of longer or branched chains. researchgate.net
However, the interaction is complex. While offering stabilization, some studies have noted that TNPP can also accelerate the hydrolysis of PLA, which would be detrimental for long-term applications. researchgate.net The effectiveness of chain extension is also dependent on processing conditions; for example, with PET and TPP, chain scission can still dominate at higher temperatures. researchgate.net
The primary mechanism involves the phosphite reacting with hydroperoxides that form during oxidation, converting them into non-radical, stable products. google.com This reduction of peroxides slows down crosslinking and degradation, thereby preserving the polymer's intended molecular structure. google.com
Effects on Crystallization Kinetics and Final Crystallinity
The incorporation of additives into a polymer matrix can significantly influence its crystallization behavior, including the rate of crystallization (kinetics) and the final degree of crystallinity. columbia.edu These factors are critical as they directly impact the material's mechanical, thermal, and optical properties. bham.ac.uk Additives can act as nucleating agents, providing heterogeneous sites for crystals to form and grow. columbia.edu This generally leads to a faster crystallization rate and often results in a larger number of smaller spherulites, which can enhance material toughness. bham.ac.ukresearchgate.net
In the context of phosphite stabilizers, studies on poly(p-dioxanone) (PPDO) have shown that the addition of phosphites can lead to an increased crystallization rate and higher final crystallinity. researchgate.net This nucleating effect is industrially valuable because faster crystallization can reduce cycle times in processes like injection molding. researchgate.net
Enhancement of Mechanical Properties (Tensile Strength, Modulus)
The primary function of this compound in polymers is to act as a stabilizer, preventing degradation during high-temperature processing. grandviewresearch.com This stabilization is fundamental to preserving, and by extension enhancing, the mechanical properties of the final material, such as tensile strength and modulus. guidechem.com Polymer degradation leads to chain scission, reducing molecular weight and weakening the material. chemrxiv.org By inhibiting this process, TNPP helps ensure that the polymer retains its intrinsic mechanical integrity. guidechem.com
The addition of various additives is a well-established method for improving the mechanical performance of polymers. For instance, fillers and reinforcing agents are known to increase the tensile modulus by restraining the movement of polymer chains. mdpi.comnih.gov While TNPP is not a reinforcing filler, its role as a stabilizer is complementary and essential. During compounding and processing, where polymers are subjected to heat and shear, TNPP scavenges free radicals and decomposes hydroperoxides, preventing the oxidative reactions that would otherwise compromise the polymer backbone. guidechem.compmarketresearch.com
The effective preservation of the polymer's molecular architecture ensures that other reinforcing additives can perform optimally and that the material achieves its desired specifications for tensile strength, modulus, and toughness. nih.govnih.gov Therefore, TNPP contributes to the enhancement of mechanical properties primarily by protecting the polymer from chemical degradation that occurs during its manufacturing lifecycle. grandviewresearch.com
Impact of Additives on Polymer Mechanical Properties
| Polymer System | Additive Type | Observed Effect on Mechanical Properties | Reference |
|---|---|---|---|
| Polypropylene (PP) | Calcium Carbonate / LLDPE/LDPE | Increased modulus of elasticity; varied effects on tensile strength. | nih.gov |
| Polypropylene (PP), Polystyrene (PS), Polylactic Acid (PLA) | Wood Fiber | Increased tensile modulus. | mdpi.com |
| Poly(methyl methacrylate) (PMMA) Gels | Pillar grandviewresearch.comarene-based host-guest interactions | Enhanced mechanical properties through dissociable non-covalent bonds. | nih.gov |
| Various Polymers (e.g., PE, PP, PVC) | This compound (TNPP) | Preserves mechanical integrity by preventing thermal and oxidative degradation during processing. | grandviewresearch.comguidechem.com |
Color Stability and Discoloration Inhibition
A primary and highly valued function of this compound is its ability to maintain the color stability of polymers, particularly during high-temperature processing. grandviewresearch.comvestachem.com Many polymers are susceptible to thermal and oxidative degradation, which manifests as yellowing or discoloration, diminishing the aesthetic and commercial value of the final product. adishank.commarketsandmarkets.com TNPP is particularly effective in light-colored or transparent polymer applications where color integrity is paramount. vestachem.comadishank.com
TNPP functions as a hydroperoxide decomposer and free radical scavenger. pmarketresearch.com During processing, polymer chains react with oxygen to form hydroperoxides, which are unstable and break down to form chromophores—the molecular groups responsible for color. By converting these hydroperoxides into stable, non-chromophoric alcohols, TNPP interrupts the degradation pathway that leads to discoloration. google.com
This stabilizing effect is widely utilized across a range of polymers, including:
Polyvinyl Chloride (PVC) : Prevents discoloration in flexible PVC films used for packaging. pmarketresearch.com
Polyolefins (PE, PP) : Enhances color stability during compounding and end-use. vestachem.com
Synthetic Rubbers (SBR, ABS) : Prevents yellowing during processing. adishank.comdebornchem.com
Styrenic Block Copolymers : Used in hot-melt adhesives to inhibit discoloration. pmarketresearch.com
Its effectiveness has made it a preferred stabilizer in applications where maintaining clarity and preventing color shifts are critical performance requirements. grandviewresearch.commarketsandmarkets.com
Role of TNPP in Polymer Color Stability
| Polymer | Application Area | Observed Effect of TNPP | Reference |
|---|---|---|---|
| Polyethylene (PE), Polypropylene (PP) | General processing | Enhances color and processing stability. | vestachem.com |
| Synthetic Rubber (SBR, ABS) | Elastomer products | Prevents yellowing during heat processing. | adishank.comdebornchem.com |
| Polyvinyl Chloride (PVC) | Packaging films, bottles | Prevents discoloration and maintains clarity. | pmarketresearch.comadishank.com |
| Styrenic Block Copolymers (e.g., SIS) | Hot-melt adhesives | Inhibits discoloration and gel formation. | pmarketresearch.com |
Utilization in Other Material Systems
Adhesives and Sealants
This compound is a key additive in the formulation of adhesives and sealants to enhance thermal stability and product longevity. pmarketresearch.com In hot-melt adhesives, which are often based on styrenic block copolymers, TNPP is integrated to prevent thermal and oxidative degradation that occurs during both production and application. pmarketresearch.com Its role is to inhibit gel formation, prevent viscosity changes, and maintain color, thereby extending the processing window and the shelf life of the adhesive. pmarketresearch.comadishank.com
In sealant formulations, such as those based on polyurethane and polysulfide systems, TNPP helps maintain critical performance properties like elasticity and adhesion, especially when the sealant is exposed to weathering and environmental stressors. pmarketresearch.com By thwarting degradation induced by heat and UV light, the compound elevates the durability and performance of the final product.
Coatings and Paints
In the coatings and paints industry, this compound is utilized as a stabilizer to provide protection against degradation induced by heat and light. guidechem.com As an additive for surface coatings, it helps to preserve the integrity of the coating formulation during manufacturing and application, and it contributes to the long-term durability of the cured film. adishank.com By acting as an antioxidant, TNPP prevents oxidative reactions that can lead to discoloration, loss of gloss, and mechanical failure of the coating over time. guidechem.com
Synthetic Lubricants and Fuel Additives
This compound (TNPP) serves as a multifunctional additive in the formulation of synthetic lubricants, where its primary role is to enhance the fluid's thermal and oxidative stability. As a secondary antioxidant, TNPP is crucial for extending the operational life of lubricants by protecting the base oil and other components from degradation under demanding conditions, such as high temperatures and pressures. Its application in fuel is less documented in scientific literature, with its primary value being centered on lubricant and polymer applications.
Performance as an Antioxidant
In synthetic lubricants, TNPP functions as a hydroperoxide decomposer. The oxidation of lubricant base stocks proceeds via a free-radical chain reaction, where hydroperoxides (ROOH) are key intermediates that propagate the degradation process. This degradation leads to an increase in oil viscosity, sludge and varnish formation, and the generation of corrosive acids. TNPP intervenes by reducing these hydroperoxides into non-radical, stable alcohols, thereby interrupting the oxidation cycle. This mechanism is shown below:
(RO)₃P + R'OOH → (RO)₃P=O + R'OH
As a phosphite ester, TNPP is often categorized as a secondary antioxidant. It exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols or aromatic amines. Primary antioxidants work by scavenging free radicals, while TNPP neutralizes the hydroperoxides that these radicals produce. This dual-action approach provides a more comprehensive and robust stabilization of the lubricant, significantly improving its resistance to degradation over a wide range of operating temperatures.
The effectiveness of an antioxidant package containing TNPP can be quantified using standard industry tests that measure a lubricant's resistance to oxidation. One such method is the Rotating Pressure Vessel Oxidation Test (RPVOT), per ASTM D2272. This test measures the time in minutes until the lubricant begins to rapidly oxidize under accelerated conditions (high temperature, pressure, oxygen, and the presence of a copper catalyst). The inclusion of TNPP in a formulation can substantially increase the RPVOT time, indicating a longer service life.
Another method for evaluating oxidation stability is Pressure Differential Scanning Calorimetry (PDSC), according to ASTM D6186. This technique determines the Oxidation Induction Time (OIT), which is a measure of the time until the onset of the exothermic oxidation reaction. A longer OIT signifies greater stability. Lubricant formulations containing TNPP, particularly in synergy with primary antioxidants, are expected to show a marked increase in OIT compared to the base oil alone.
Table 1: Illustrative Oxidation Stability Performance of a Synthetic Base Oil with Antioxidant Package
This table illustrates the typical performance enhancement of a synthetic base oil when treated with a representative antioxidant package containing this compound and a hindered phenol.
| Test Parameter | Test Method | Synthetic Base Oil (Unadditized) | Base Oil + AO Package (incl. TNPP) |
| RPVOT Result (minutes) | ASTM D2272 | 250 | > 900 |
| PDSC OIT (minutes) | ASTM D6186 | 15 | > 60 |
Anti-Wear and Friction Modifying Properties
While primarily recognized as an antioxidant, organophosphorus compounds, including phosphite and phosphate (B84403) esters, can also contribute to the anti-wear and friction-modifying performance of a lubricant. This function is critical in preventing metal-to-metal contact in boundary lubrication regimes, thus protecting equipment components from scuffing and wear.
The mechanism involves the chemical reaction of the phosphorus-containing additive with the metal surfaces under conditions of heat and load. This reaction forms a protective, sacrificial tribochemical film, often composed of iron phosphates, on the contacting surfaces. This film has a lower shear strength than the base metal, allowing it to be worn away in a controlled manner, which prevents direct asperity contact and catastrophic wear of the underlying components.
The anti-wear properties of a lubricant are commonly evaluated using the four-ball wear test as described in ASTM D4172. In this test, a rotating steel ball is pressed against three stationary balls immersed in the lubricant. After a set duration, the average wear scar diameter on the stationary balls is measured. A smaller wear scar indicates superior anti-wear performance. The inclusion of phosphorus-based additives like TNPP is expected to contribute to a reduction in the wear scar diameter.
Table 2: Representative Anti-Wear Performance in a Four-Ball Test
This table shows a representative improvement in anti-wear properties for a synthetic base oil formulated with an additive package containing phosphorus compounds like this compound.
| Test Parameter | Test Method | Conditions | Synthetic Base Oil (Unadditized) | Base Oil + Additive Package (incl. TNPP) |
| Wear Scar Diameter (mm) | ASTM D4172 | 1200 rpm, 75 °C, 392 N (40 kgf), 60 min | 0.65 | 0.40 |
Role as a Fuel Additive
The use of this compound specifically as a fuel additive is not extensively documented in publicly available research. While organophosphorus compounds can be used in fuels for functions such as deposit control or as combustion modifiers, the primary and well-established application for TNPP remains within the polymer and lubricant industries due to its effectiveness as a stabilizer and antioxidant.
Degradation Pathways and Environmental Transformation of Tris Nonylphenyl Phosphite
Hydrolytic Degradation Mechanisms
Hydrolysis is a principal degradation pathway for TNPP, particularly in the presence of moisture. This process involves the cleavage of the ester bonds of the phosphite (B83602) molecule by water.
The hydrolysis of Tris(nonylphenyl) phosphite results in the formation of several degradation products, most notably nonylphenol. smolecule.comresearchgate.net The reaction with water leads to the stepwise cleavage of the three nonylphenyl groups from the central phosphorus atom. One source suggests that the complete hydrolysis of TNPP can be summarized by the following reaction:
This compound + 3 H₂O → 3 Nonylphenol + Phosphoric Acid smolecule.com
Another source also indicates the potential formation of phenol (B47542) as a hydrolysis product. smolecule.com Nonylphenol, a significant product of this degradation, is a known endocrine disruptor and raises environmental concerns due to its persistence and toxicity to aquatic life. smolecule.com The presence of nonylphenol as a hydrolysis product of TNPP has been a driving factor in the scrutiny and regulation of this antioxidant in various applications, including food packaging materials. nih.gov
It is also important to note that commercial TNPP may contain nonylphenol as an impurity from the manufacturing process, in addition to its formation through hydrolysis. chemicalbook.com
The hydrolysis of phosphite antioxidants like TNPP is understood to proceed through an autocatalytic mechanism. nih.gov This means that the acidic products of the hydrolysis, such as phosphorous acid derivatives, can themselves catalyze further degradation of the parent phosphite compound, leading to an accelerated rate of decomposition over time.
To counteract this autocatalytic degradation and enhance the hydrolytic stability of phosphite stabilizers, acid scavengers are often incorporated into polymer formulations. nih.govlohtragon.com These additives are substances that neutralize acidic compounds as they are formed. lohtragon.comspecialchem.com By scavenging the acidic byproducts of hydrolysis, these compounds effectively inhibit the autocatalytic process, thereby extending the functional lifetime of the phosphite antioxidant. nih.gov Examples of acid scavengers used in polymer systems include metallic stearates and hydrotalcites. nih.gov The addition of amines, such as tris(isopropanol) amine, has also been shown to improve the hydrolytic stability of TNPP. google.com
The rate of hydrolysis of this compound is significantly influenced by environmental conditions, primarily temperature and the availability of moisture. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. Higher temperatures provide the necessary activation energy for the reaction between water and the phosphite ester bonds to occur more readily.
The presence of moisture is a critical factor, as water is a reactant in the hydrolysis process. Increased humidity or direct contact with water will accelerate the degradation of TNPP. While TNPP is noted for its hydrolytic stability in some applications, its susceptibility to hydrolysis, particularly under harsh processing conditions or prolonged environmental exposure, is a key consideration in its use. atomfair.comgoogle.com
Detailed kinetic studies providing specific rate constants for the hydrolysis of TNPP under varying temperature and moisture conditions are not widely available in the public domain. However, the general principles of chemical kinetics suggest a direct relationship between these factors and the rate of degradation.
Oxidative Degradation and Radiolysis Products
In addition to hydrolysis, this compound can undergo oxidative degradation. This process typically involves the conversion of the phosphite (P(III)) to a phosphate (B84403) (P(V)). The primary oxidative degradation product of TNPP is tris(nonylphenyl) phosphate (TNPPox). researchgate.netresearchgate.net This transformation can occur during polymer processing at elevated temperatures and in the presence of oxygen.
Radiolysis, the degradation of a substance by ionizing radiation, can also lead to the transformation of TNPP. Studies on the gamma irradiation of polyethylene (B3416737) resins containing TNPP have shown that the antioxidant is oxidized to form tris(nonylphenyl) phosphate as a major product. researchgate.netresearchgate.net Furthermore, nonylphenol is also produced as a result of the irradiation process. researchgate.netresearchgate.net This indicates that high-energy radiation can induce both oxidation of the phosphorus center and cleavage of the nonylphenyl groups.
The table below summarizes the identified radiolysis products of TNPP in irradiated polyethylene.
| Precursor Compound | Radiolysis Product |
| This compound (TNPP) | Tris(nonylphenyl) phosphate (TNPPox) |
| This compound (TNPP) | Nonylphenol (NP) |
Data sourced from studies on gamma-irradiated polyethylene resins. researchgate.netresearchgate.net
Environmental Fate and Transformation Pathways
The environmental fate of this compound is closely linked to its degradation pathways and the properties of its breakdown products.
Due to its low water solubility, TNPP itself is expected to have limited mobility in aquatic environments. smolecule.com However, its degradation product, nonylphenol, is of significant environmental concern. Nonylphenol is known to be persistent in aquatic ecosystems and can bioaccumulate in organisms. nih.gov It is also more resistant to biodegradation than its parent compounds, nonylphenol ethoxylates. mdpi.com
The breakdown of nonylphenol in aquatic environments can occur through both aerobic and anaerobic biodegradation by microorganisms. nih.gov The half-life for the aerobic degradation of nonylphenol in sewage sludge and sediments can range from a few days to nearly one hundred days, depending on various environmental factors such as the initial concentration of the compound, pH, temperature, and the presence of a suitable microbial population. nih.gov
Aquatic fungi have also been shown to play a role in the degradation of nonylphenol. nih.govresearchgate.net Some fungi can initiate the breakdown of nonylphenol through hydroxylation of the nonyl chain, while others utilize extracellular enzymes like laccase to oxidatively couple the nonylphenol molecules into larger compounds. nih.gov Despite these degradation pathways, the persistence of nonylphenol in aquatic sediments is a concern, as it can act as a long-term source of contamination. mdpi.com The concentration of nonylphenol in surface waters can also be reduced through photolysis induced by sunlight. mdpi.com
Atmospheric Degradation (e.g., reaction with photochemically-produced hydroxyl radicals)
This compound (TNPP) is susceptible to degradation in the atmosphere, primarily through reactions with photochemically-produced hydroxyl radicals (•OH). Based on structural estimation models, the rate constant for the vapor-phase reaction of TNPP with these radicals is estimated to be 5.1 x 10⁻¹¹ cm³/molecule-sec at 25°C. researchgate.net This reaction rate corresponds to a relatively short atmospheric half-life of approximately 7.6 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. researchgate.net This indicates that TNPP that partitions to the atmosphere is not likely to persist for long periods, undergoing rapid chemical transformation.
Table 1: Estimated Atmospheric Degradation of this compound
| Parameter | Value |
| Reaction Rate Constant with •OH Radicals (at 25°C) | 5.1 x 10⁻¹¹ cm³/molecule-sec |
| Estimated Atmospheric Half-Life | ~7.6 hours |
| Data derived from structure estimation models. |
Bioaccumulation Potential in Ecosystems
The bioaccumulation potential of this compound presents a notable contrast between the parent compound and its primary degradation product, nonylphenol.
Studies on the parent compound, TNPP, indicate a low potential for bioconcentration in aquatic species. nih.gov For instance, tests conducted using carp (B13450389) (Cyprinus carpio) reported low bioconcentration, although specific Bioconcentration Factor (BCF) values were not provided. nih.gov
In contrast, the degradation product nonylphenol is recognized for its persistence and moderate to high potential for bioaccumulation in aquatic organisms. epa.govwikipedia.org Its hydrophobic and lipophilic nature facilitates its accumulation in the fatty tissues of organisms. nbinno.com This leads to concentrations in organisms that can be significantly higher than in the surrounding environment. wikipedia.org Experimental data for nonylphenol show a wide range of BCF values depending on the species and conditions. BCF values in fish have been reported from as low as 50 to as high as 26,000 L/kg in certain wild freshwater species. nih.govnih.gov Mussels have shown an even greater potential for accumulation, with BCF values reaching up to 3,400 L/kg. epa.govindustrialchemicals.gov.au This disparity means that while TNPP itself may not significantly bioaccumulate, its environmental degradation leads to the formation of a product that does, posing a risk of biomagnification through the food web. nbinno.com
Table 2: Reported Bioconcentration Factor (BCF) Ranges for Nonylphenol
| Organism Group | BCF Value (L/kg) | Reference(s) |
| Fish (General) | 87 - 344 | epa.gov |
| Fish (Various Species) | 220 - 741 | industrialchemicals.gov.au |
| Wild Freshwater Fish | 74 - 26,000 | nih.gov |
| Mussels | 14 - 3,400 | epa.govindustrialchemicals.gov.au |
| Fathead Minnow (Lipid Normalized) | ~180 | nih.gov |
| Bluegill (Lipid Normalized) | ~50 | nih.gov |
Role of Nonylphenol as a Degradation Product in Environmental Contexts
Nonylphenol is a significant and environmentally concerning degradation product of this compound. epa.govnih.gov TNPP can transform into nonylphenol through several environmental and industrial processes, including hydrolysis, oxidation, and irradiation. wikipedia.orgnbinno.comnih.gov The hydrolysis of TNPP, a reaction with water, can be slow but is a confirmed pathway to yielding nonylphenol. nih.gov This process can occur during biodegradation and stability tests. nih.gov Furthermore, nonylphenol can be generated from TNPP during the processing of plastics where TNPP is used as a stabilizer, and it can also be present as an unreacted impurity in the commercial product. wikipedia.org
The environmental significance of nonylphenol is linked to its properties as a persistent and bioaccumulative substance. wikipedia.orgnbinno.com It is classified as an endocrine-disrupting chemical (EDC), meaning it can interfere with the hormone systems of wildlife. epa.gov Once formed, nonylphenol can adsorb to sediment and soil, where it may persist for extended periods, acting as a long-term source of contamination in aquatic ecosystems. wikipedia.org The continual degradation of TNPP used in a wide array of plastic and rubber products represents a widespread, non-point source for the introduction of nonylphenol into the environment. This transformation is a critical aspect of TNPP's environmental profile, as the risks associated with the degradation product, nonylphenol, are a major driver of regulatory concern. epa.gov
Analytical Methodologies for Characterization and Quantification of Tris Nonylphenyl Phosphite
Chromatographic Techniques for Separation and Detection
Chromatographic methods are essential for separating Tris(nonylphenyl) phosphite (B83602) from complex matrices and for its precise quantification. These techniques are particularly crucial in fields like food packaging and material science, where TNPP is used as an antioxidant and stabilizer. nih.govfoodpackagingforum.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method for the trace analysis of Tris(nonylphenyl) phosphite. This technique is frequently used to quantify TNPP in materials such as food packaging laminates. nih.govfoodpackagingforum.org A common procedure involves extracting TNPP from the material using organic solvents, followed by direct detection and quantification by LC-MS/MS. nih.govtandfonline.com
One established method utilizes atmospheric pressure chemical ionization (APCI) in the mass spectrometer for the detection of TNPP. nih.govtandfonline.com This approach can also be part of a two-step analytical procedure to assess the potential for TNPP to be a source of 4-nonylphenol (B119669) (4-NP), a known endocrine disruptor. nih.govfoodpackagingforum.org In this extended procedure, an acidic treatment of the extract can be performed to hydrolyze any TNPP present, and the resulting 4-NP is then analyzed by LC-MS/MS, typically using an electrospray ionization (ESI) source. nih.govtandfonline.com
This dual approach not only allows for the quantification of TNPP itself but also helps in identifying other potential sources of 4-NP in the packaging material, often classified as non-intentionally added substances (NIAS). nih.govtandfonline.com The method has demonstrated high accuracy with recoveries ranging from 87% to 114%. nih.govnih.gov
Table 1: LC-MS/MS Method Parameters for TNPP Analysis
| Parameter | Specification | Source |
|---|---|---|
| Analyte | This compound (TNPP) | nih.gov |
| Associated Analyte | 4-nonylphenol (4-NP) | nih.govtandfonline.com |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govfoodpackagingforum.org |
| Ionization Mode (TNPP) | Atmospheric Pressure Chemical Ionization (APCI) | nih.govtandfonline.com |
| Ionization Mode (4-NP) | Electrospray Ionization (ESI) | nih.govtandfonline.com |
| Limit of Quantification (TNPP) | 0.50 µg/dm² in laminates | nih.govtandfonline.com |
| Limit of Quantification (4-NP) | 0.48 µg/dm² in laminates | nih.govtandfonline.com |
| Recovery Rate | 87% - 114% | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector is another powerful technique for the quantification of TNPP. google.comresearchgate.net To enhance the stability and detectability of the analysis, a pre-column derivatization step can be employed. This involves oxidizing the TNPP from a phosphite to a more stable phosphate (B84403) ester using a reagent like tert-butyl hydroperoxide. google.com
This oxidation strengthens the polarity of the molecule, which can lead to shorter analysis times and improved chromatographic peak shapes on a reversed-phase column. google.com The derivatized sample is then injected into the HPLC system for analysis. Isocratic elution is typically used, with a mobile phase consisting of solvents like acetonitrile (B52724) and isopropanol. google.com This method is suitable for quantitative analysis in studies of compatibility between medicines and food packaging materials. google.com
Table 2: HPLC-UV Method Parameters for TNPP Analysis
| Parameter | Specification | Source |
|---|---|---|
| Instrumentation | High-Performance Liquid Chromatograph with UV Detector | google.com |
| Derivatization | Pre-column oxidation with tert-butyl hydroperoxide | google.com |
| Chromatographic Column | Reversed-phase (e.g., C8 or C18) | google.com |
| Mobile Phase | Acetonitrile and Isopropanol mixture (e.g., 90:10 v/v) | google.com |
| Elution Mode | Isocratic | google.com |
| Detection Wavelength | 220 nm | google.com |
| Flow Rate | 1.0 mL/min | google.com |
| Column Temperature | 35 °C | google.com |
| Detection Limit | 0.6 mg/L | google.com |
| Sample Recovery Rate | 80% - 110% | google.com |
Spectroscopic Methods for Structural Elucidation and Degradation Product Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and for analyzing the products that form as it degrades.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Phosphorus-31 NMR (³¹P NMR), is a highly effective tool for characterizing phosphorus-containing compounds like TNPP. oxinst.com The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, which results in excellent NMR sensitivity. mdpi.com A key advantage of ³¹P NMR is its broad chemical shift range, allowing for clear separation and identification of different phosphorus environments. mdpi.comavantiresearch.com
This technique is particularly useful for distinguishing between TNPP (a phosphite, with phosphorus in the +3 oxidation state) and its oxidation products, such as the corresponding phosphate (with phosphorus in the +5 oxidation state). oxinst.com For instance, the chemical shifts for a phosphite and its phosphate analogue can differ by as much as 300 ppm, making their identification unambiguous. oxinst.com ³¹P NMR has been utilized to study the hydrolysis of phosphites, where the decrease in the TNPP resonance signal over time corresponds to an increase in the signal of its hydrolysis products, such as bis(nonylphenyl) phosphite. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable method for obtaining structural information about TNPP and monitoring its degradation. The FT-IR spectrum of TNPP provides a unique molecular fingerprint based on the vibrational frequencies of its chemical bonds. spectrabase.com This technique can be used to identify the functional groups present in the molecule.
In the context of degradation analysis, FT-IR spectroscopy is used to determine the oxidation index of materials containing TNPP. researchgate.net As the material degrades, oxidized species are formed, leading to changes in the infrared spectrum. By monitoring these changes, the extent of degradation can be quantified. researchgate.net
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the thermal stability of polymers and other materials that are stabilized with TNPP. researchgate.net When these materials degrade, one of the chemical processes that can occur is the formation of polyenes, which are molecules with multiple conjugated double bonds. These polyenes absorb light in the UV-visible region of the electromagnetic spectrum. By measuring the absorbance at specific wavelengths, the concentration of polyenes can be determined, providing an indirect measure of the extent of degradation. researchgate.net
Advanced Extraction and Sample Preparation Techniques (e.g., Accelerated Solvent Extraction, Liquid-Liquid Extraction, Derivatization)
The accurate quantification of this compound (TNPP) and its degradation products in complex matrices necessitates robust and efficient sample preparation. Advanced extraction and preparation techniques are employed to isolate the target analytes from interfering substances, concentrate them to detectable levels, and prepare them for instrumental analysis.
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurised Liquid Extraction (PLE), is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. thermofisher.commdpi.com It utilizes conventional liquid solvents at elevated temperatures and pressures, which enhances extraction kinetics and efficiency. thermofisher.comnih.gov The high pressure keeps the solvent in its liquid state above its normal boiling point, leading to improved analyte solubility, faster diffusion rates, and disruption of solute-matrix interactions. thermofisher.commdpi.com This method significantly reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet extraction. thermofisher.com
In the context of TNPP analysis, ASE has been successfully used to extract the antioxidant and its radiolysis products from polyethylene (B3416737) resins. researchgate.net The procedure involves placing the sample in a stainless-steel cell, which is then filled with a solvent and heated under pressure. nih.gov After a set static extraction time, the extract is purged from the cell with nitrogen gas into a collection vial. mdpi.com For thermally sensitive compounds like phosphites, optimizing parameters such as the number of extraction cycles and the static time is crucial for achieving high extraction yields. mdpi.com Researchers have noted that phosphorus-containing additives like TNPP can be sensitive to complete drying under nitrogen post-extraction, with partial drying leading to significantly better recoveries. researchgate.net
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental sample preparation method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. env.go.jp The choice of solvent is critical, with its polarity ideally matching that of the target analyte to achieve selective extraction. env.go.jp For semi-volatile compounds, solvents like hexane (B92381), ethyl acetate (B1210297), and dichloromethane (B109758) are commonly used. env.go.jp
For the analysis of TNPP, LLE has been integrated into analytical workflows. One patented method combines LLE and derivatization into a single step, simplifying the process and improving efficiency compared to solid-phase extraction. google.com In this method, ethyl acetate was identified as a preferable extraction solvent, demonstrating good recovery rates while being less hazardous than dichloromethane. google.com In other applications, mixtures of hexane and acetone (B3395972) have been used to prepare extracts from multilayer plastic laminates for subsequent analysis. foodpackagingforum.org
Derivatization
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection. This is particularly useful for compounds that are thermally unstable, not volatile enough for gas chromatography (GC), or lack a suitable chromophore for ultraviolet (UV) detection in high-performance liquid chromatography (HPLC).
A key challenge in analyzing TNPP is its susceptibility to oxidation, converting the phosphite ester into a more stable phosphate ester. google.com An innovative analytical method leverages this by employing a pre-column derivatization step. In this process, the TNPP-containing sample is mixed with a tert-butyl hydroperoxide solution, which quantitatively oxidizes the TNPP. google.com This transformation offers several advantages:
Increased Stability : The resulting phosphate ester is more stable, enhancing the accuracy and reproducibility of the analysis. google.com
Improved Chromatography : The derivatized product has different polarity, which can lead to shorter analysis times and better chromatographic peak shapes on reversed-phase columns. google.com
Enhanced Sensitivity : The derivatization can improve detection sensitivity, allowing for lower quantification limits. google.com
Derivatization is also employed for GC-based methods. Analysis of TNPP (calculated as isononylphenol) can be performed using GC-Mass Spectrometry (GC-MS) following an extraction and derivatization step, although specific derivatizing agents are determined by the in-house laboratory method. analytice.com
Method Validation and Quantification Limits in Complex Matrices
To ensure the reliability and accuracy of analytical results, methods for quantifying this compound must be rigorously validated. Validation demonstrates that a method is suitable for its intended purpose by assessing parameters such as linearity, accuracy (recovery), precision, and sensitivity (limits of detection and quantification). google.comnih.gov These parameters are especially critical when dealing with complex matrices like food packaging materials, polymers, and environmental samples, where interferences can affect analytical performance. nih.govnih.gov
Method Validation Parameters
Recovery : Recovery studies assess the accuracy of an analytical method by measuring the amount of analyte extracted from a matrix compared to the amount originally present. For an LC-MS/MS method developed to quantify TNPP in multilayer laminates, recoveries were reported to be in the range of 87% to 114%, indicating high accuracy. nih.gov An HPLC method involving derivatization showed recovery rates between 92.0% and 100.5% in various extraction media. google.com
Linearity : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. A validated HPLC method for TNPP demonstrated good linearity in the concentration range of 0.9 to 18 mg/L. google.com
Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly. It is often expressed as the relative standard deviation (RSD). The aforementioned HPLC method reported an RSD of less than 1.7%, signifying excellent precision. google.com
The table below summarizes key validation data from published research on TNPP analysis.
| Analytical Technique | Matrix | Recovery (%) | Linearity Range | Precision (RSD) | Source |
|---|---|---|---|---|---|
| LC-MS/MS | Multilayer Laminates | 87 - 114 | Not Specified | Not Specified | nih.gov |
| HPLC (with Derivatization) | Extraction Media | 92.0 - 100.5 | 0.9 - 18 mg/L | <1.7% | google.com |
Quantification Limits in Complex Matrices
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from background noise. These limits are crucial for regulatory compliance and risk assessment, particularly for substances like TNPP which can be a source of endocrine disruptors. nih.gov
Quantification limits for TNPP vary depending on the analytical technique and the complexity of the sample matrix.
For food packaging materials (multilayer laminates), a validated LC-MS/MS method established a limit of quantification of 0.50 µg/dm². nih.govnih.gov
An HPLC method with pre-column derivatization reported a detection limit of 0.4 mg/L (equivalent to 400 µg/L) in solution. google.com
For water analysis , an estimated LOQ of 10 µg/L has been cited for an in-house HPLC-MS method. analytice.com
The following table presents a compilation of reported detection and quantification limits for TNPP in different matrices.
| Analytical Technique | Matrix | Limit Type | Value | Source |
|---|---|---|---|---|
| LC-MS/MS | Multilayer Laminates | LOQ | 0.50 µg/dm² | nih.gov |
| HPLC (with Derivatization) | Solution | LOD | 0.4 mg/L | google.com |
| HPLC-MS | Water (assumed) | LOQ (estimated) | 10 µg/L | analytice.com |
| GC-MS | Unspecified | LOQ | To be determined on matrix | analytice.com |
Contemporary Research Challenges and Future Directions in Tris Nonylphenyl Phosphite Studies
Development of Alternative Phosphite (B83602) Structures with Improved Stability and Performance
A significant area of development is the creation of nonylphenol-free liquid phosphite antioxidants designed as direct, drop-in replacements for TNPP. chempoint.com These next-generation stabilizers often feature sterically hindered aromatic groups or high molecular weight structures, which enhance their resistance to hydrolysis and reduce volatility. nih.govpartinchem.com Improved hydrolytic stability is crucial as it prevents the premature breakdown of the phosphite during storage and processing, which can otherwise lead to the formation of acidic byproducts that corrode equipment and compromise the final product's integrity. mmu.ac.uk
High-performance solid phosphites also represent a key area of innovation. These compounds are designed for applications requiring exceptional thermal stability during high-temperature processing. partinchem.com By carefully engineering the molecular structure, researchers have developed alternatives that not only match but often exceed the processing stabilization performance of TNPP, offering superior color retention and melt flow control in a variety of polymers, including polyolefins and engineering plastics. chempoint.comadeka-pa.eu
Interactive Table:
Strategies for Mitigating Degradation Product Formation in Polymeric Applications
A primary challenge associated with TNPP is its susceptibility to hydrolysis, a reaction with water that cleaves the ester bonds and releases nonylphenol. useforesight.ioresearchgate.net Concerns over the endocrine-disrupting properties of 4-nonylphenol (B119669) have driven regulatory action and industry efforts to minimize its formation. useforesight.ioresearchgate.net
The most effective strategy to mitigate this issue is the substitution of TNPP with alternative phosphites that possess superior hydrolytic stability. chempoint.compartinchem.com By designing molecules that are inherently more resistant to water-induced degradation, the formation of nonylphenol can be significantly reduced or eliminated entirely. This has led to the widespread development of "nonylphenol-free" stabilizers. chempoint.com
Another degradation pathway for phosphites is oxidation, where the phosphorus atom is converted from a trivalent to a pentavalent state, forming a phosphate (B84403). researchgate.net This process is fundamental to the phosphite's function as a secondary antioxidant, as it is the mechanism by which it neutralizes hydroperoxides that would otherwise degrade the polymer. vinatiorganics.com However, external factors such as gamma-irradiation, used for sterilizing medical devices or food packaging, can accelerate this oxidation and lead to the formation of other radiolysis products. researchgate.net Research in this area seeks to understand these degradation pathways to develop stabilizers that maintain their efficacy even under such harsh conditions. researchgate.net
Research on Enhanced Compatibility and Reduced Migration of Additives
The physical retention of additives within the host polymer is critical for long-term stability and to prevent contamination of materials that come into contact with the plastic, such as food. researchgate.netwhiterose.ac.uk Issues like "bloom" (exudation of the additive to the polymer surface after processing) and "plate-out" (deposition on processing equipment) are often linked to poor compatibility between the additive and the polymer matrix. amazonaws.com
A key research strategy to combat these phenomena is the development of high molecular weight additives. nih.govpartinchem.com Larger molecules have lower volatility and diffuse more slowly through the polymer matrix, which significantly reduces their potential for migration. nih.gov For instance, switching from a standard liquid phosphite to a high molecular weight polymeric phosphite can eliminate bloom and plate-out issues. amazonaws.com
Other approaches to enhance compatibility and reduce migration include:
Optimizing Additive Levels: Using the minimum effective concentration of the additive can prevent oversaturation of the polymer and subsequent exudation. amazonaws.com
Incorporating Fillers: The addition of nano-fillers can reduce plasticizer migration by creating a more tortuous path for the additive molecules to travel and by absorbing the additive onto the filler surface. nih.gov
Improving Miscibility: The chemical structure of the additive is modified to improve its solubility and interaction with the polymer, ensuring it remains well-dispersed and integrated within the matrix. vinatiorganics.comamazonaws.com
Innovations in Synergistic Antioxidant Systems and Formulations
Phosphite stabilizers like TNPP are secondary antioxidants that work by decomposing hydroperoxides. adeka-pa.eu Their effectiveness is greatly amplified when used in combination with primary antioxidants, such as hindered phenols, which function by scavenging free radicals. vinatiorganics.comadeka-pa.eu This synergistic relationship, where the combined effect is greater than the sum of the individual parts, is a cornerstone of modern polymer stabilization. nih.govadeka-pa.eu
Innovations in this area focus on optimizing the ratios and types of antioxidants in blended formulations to meet specific performance requirements. google.com Research has shown that phosphites protect the primary phenolic antioxidant during high-temperature melt processing, leaving it intact to provide long-term thermal stability to the final product. nih.gov
More advanced synergistic systems are also being explored. A notable innovation is the development of a three-component system that combines a phenolic antioxidant, a phosphite stabilizer, and a lactone. The lactone is capable of scavenging both oxygen-centered and carbon-centered radicals, providing a multi-faceted approach to inhibiting the auto-oxidation cycle and resulting in an extremely efficient stabilization package. researchgate.net Furthermore, the physical form of these blends is evolving, with "No Dust Blends" (NDB) demonstrating better performance compared to traditional powder mixtures. mmu.ac.uk
Advanced Modeling and Simulation for Predicting Tris(nonylphenyl) Phosphite Behavior in Materials
The development of new additives and formulations is increasingly being accelerated by advanced modeling and simulation techniques. These in silico approaches offer a cost-effective and rapid means of screening candidates and predicting their performance before undertaking extensive laboratory work. mdpi.com
Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) are employed to analyze the inherent molecular properties of phosphite esters. researchgate.netnih.gov By calculating parameters such as global reactivity indices and thermochemical data, researchers can theoretically predict the antioxidant activity of different molecular structures, aligning well with experimental results. researchgate.net
Migration and Depletion Modeling: Mathematical models are used to predict the migration of additives from a polymer into a contacting medium, such as a food simulant. nih.govtandfonline.com These models, which account for complex diffusion processes, are solved using numerical analysis to estimate potential consumer exposure. nih.gov Other models focus on predicting the rate of antioxidant depletion within the polymer over time under various aging conditions, which is crucial for estimating the service life of a product. drexel.edu
Artificial Intelligence and QSAR: More recently, machine learning and artificial intelligence (AI) are being applied to this field. clemson.edunih.gov Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the antioxidant potential of a chemical substance based on its structure. mdpi.com Novel deep learning architectures are even being used to predict synergistic and antagonistic interactions between different antioxidants in a mixture, addressing one of the most challenging empirical tasks in formulation science. clemson.edu
Q & A
Q. What are the standard synthetic routes for TNPP, and how is its purity validated in laboratory settings?
TNPP is synthesized via alkylation of phenol with nonene under acidic catalysis (e.g., ion-exchange resins), followed by esterification with phosphorus trichloride . Purification involves vacuum distillation to remove unreacted precursors. Purity is validated using nuclear magnetic resonance (NMR) to confirm the phosphite ester structure, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (P-O-C bonds at 950–980 cm⁻¹), and mass spectrometry (MS) to verify molecular weight (689.00 g/mol) .
Q. Which analytical techniques are recommended for quantifying TNPP in polymer matrices?
Reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization is widely used to enhance detection sensitivity. For example, derivatization with pyrene-based reagents improves UV/Vis or fluorescence detection limits to 0.1–0.5 µg/mL . Gas chromatography (GC) coupled with flame photometric detection (FPD) is also effective for volatile derivatives, achieving detection limits of 2 ng/L in aqueous extracts .
Q. What are the critical physicochemical properties of TNPP relevant to its role as a polymer stabilizer?
Key properties include:
- Density : 0.982–0.992 g/mL (25°C)
- Refractive index : 1.5255–1.5280
- Thermal stability : Decomposition initiates at >200°C, with a boiling point >360°C . These properties inform its compatibility with high-temperature polymer processing (e.g., polyethylene terephthalate) and resistance to leaching under standard conditions .
Q. How can researchers mitigate oxidative degradation of TNPP during storage?
Store TNPP in amber glass containers under inert gas (N₂ or Ar) at 4°C to minimize hydrolysis and oxidation. Regular monitoring via thin-layer chromatography (TLC) or HPLC is advised to detect early degradation (e.g., formation of 4-nonylphenol) .
Q. What spectral databases provide reference data for TNPP characterization?
PubChem (CID 24867705) and NIST Chemistry WebBook offer NMR, FTIR, and MS spectra. Commercial libraries (e.g., Wiley Registry) include retention indices for GC-MS cross-validation .
Advanced Research Questions
Q. How do degradation pathways of TNPP differ under thermal vs. hydrolytic conditions, and how are these products characterized?
Thermal degradation (≥200°C) produces oligomeric phosphates and nonylphenol radicals, detected via electron paramagnetic resonance (EPR) . Hydrolysis in aqueous environments (pH <7) yields 4-nonylphenol (4-NP), quantified using LC-MS/MS with a limit of detection (LOD) of 0.1 ng/g . Orthogonal methods like GC-MS and LC-MS/MS are critical to resolve isomeric byproducts (e.g., branched vs. linear nonylphenols) .
Q. What experimental strategies address contradictions in impurity profiles reported across studies?
Discrepancies often arise from extraction protocols (e.g., solvent polarity) or column selectivity in chromatography. To reconcile
Q. How can in vitro bioassays evaluate the endocrine disruption potential of TNPP degradation products?
Estrogen receptor (ER) transactivation assays (e.g., YES assay) are used to detect 4-NP activity. Co-incubation with TNPP and S9 liver microsomes simulates metabolic activation, while LC-MS/MS quantifies bioavailable 4-NP . Bioassay results must be contextualized with migration studies (e.g., 0.5–2.0 µg/dm² in PET bottles) to assess real-world exposure risks .
Q. What computational models predict TNPP’s compatibility with novel bio-based polymers?
Molecular dynamics (MD) simulations using software like GROMACS model TNPP’s interaction with polylactic acid (PLA) chains. Key parameters include Hansen solubility parameters (δD=18.5, δP=4.2, δH=5.6 MPa¹/²) and Flory-Huggins interaction parameters (χ<0.5 indicates miscibility) . Experimental validation via differential scanning calorimetry (DSC) confirms plasticization effects (e.g., Tg reduction by 10–15°C) .
Q. How do regulatory thresholds for 4-NP influence experimental design in migration studies?
The EU’s specific migration limit (SML) for 4-NP (0.01 mg/kg) requires ultra-sensitive detection. Accelerated aging protocols (e.g., 40°C, 10 days) simulate long-term storage, while food simulants (e.g., 10% ethanol) mimic aqueous and fatty foods. Data must comply with ISO 17025 guidelines for method validation, including recovery rates (85–115%) and inter-laboratory reproducibility (RSD <15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
